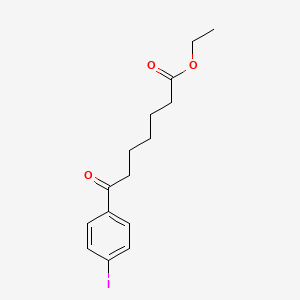

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate

描述

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is an organic compound characterized by the presence of an ethyl ester group, a 4-iodophenyl group, and a 7-oxoheptanoate chain

准备方法

General Synthetic Strategies

The preparation of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate can be approached through several synthetic routes, primarily involving:

- Grignard Reagent Formation and Reaction

- Esterification and Keto Group Introduction

- Halogenated Aromatic Substitution

The most documented and industrially relevant method involves the use of Grignard reagents derived from halogenated precursors, followed by reaction with diethyl oxalate or related esters to form the ketoester structure.

Detailed Preparation Methods

Grignard Reagent Route Using 4-Iodobenzyl Halide

Step 1: Preparation of Grignard Reagent

- Starting from 4-iodobromobenzene or 4-iodophenyl halide, the Grignard reagent is prepared by reacting the halide with magnesium turnings in anhydrous ether solvents such as tetrahydrofuran (THF) or diethyl ether.

- The reaction is conducted under inert atmosphere (nitrogen or argon) to prevent moisture and oxygen interference.

- Temperature control is critical, typically maintained between -10 °C to 0 °C to avoid side reactions and decomposition.

Step 2: Reaction with Diethyl Oxalate or Equivalent

- The freshly prepared Grignard reagent is then added dropwise to diethyl oxalate or a similar ketoester precursor at low temperatures (-20 °C to 0 °C).

- This step forms the ketoester intermediate by nucleophilic addition to the ester carbonyl group.

- The reaction mixture is stirred for 1-2 hours to ensure completion.

Step 3: Workup and Purification

- The reaction is quenched with aqueous acid (e.g., dilute HCl) to hydrolyze magnesium complexes and neutralize the mixture.

- The organic layer is separated, washed, dried, and concentrated.

- Purification is typically achieved by recrystallization or column chromatography to yield this compound with purity >95%.

Alternative Synthetic Routes

Starting from 1-bromo-5-chloropentane:

This method involves preparing a Grignard reagent from 1-bromo-5-chloropentane, followed by reaction with diethyl oxalate to form 7-chloro-2-oxoheptanoate intermediates, which can be further functionalized to introduce the 4-iodophenyl group via cross-coupling reactions such as Suzuki or Ullmann coupling.Cross-Coupling Reactions:

After preparing a ketoester intermediate with a suitable leaving group (e.g., halogen), palladium-catalyzed cross-coupling with 4-iodophenylboronic acid or related reagents can be employed to install the 4-iodophenyl substituent. This method allows for modular synthesis and potentially higher yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous THF, diethyl ether, toluene | Ether solvents preferred for Grignard |

| Temperature | -50 °C to 0 °C | Low temperature to control reactivity |

| Atmosphere | Nitrogen or argon | Prevent moisture and oxygen interference |

| Molar Ratios | Mg : Halide = 1:1 to 5:1 | Excess Mg can improve Grignard formation |

| Reaction Time | 1-3 hours for Grignard formation and addition | Sufficient for complete conversion |

| Workup | Acidic quench (HCl or acetic acid) | Neutralizes and hydrolyzes intermediates |

| Purification | Recrystallization or chromatography | Achieves >95% purity |

Research Findings and Yield Data

- The Grignard-based synthesis route typically yields about 40-60% of the target compound, depending on reaction scale and optimization.

- Use of organic bases and benzene-type solvents during Grignard formation can improve yield and reduce side reactions such as Wurtz coupling.

- Strict control of moisture and temperature is essential to prevent decomposition and side reactions, which can lower yield and purity.

- Industrial patents emphasize the importance of solvent choice and reaction temperature to balance safety and efficiency.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Grignard from 4-iodophenyl halide + diethyl oxalate | 4-iodophenyl bromide, Mg, diethyl oxalate | Grignard formation, nucleophilic addition, acidic workup | 40-60 | Direct, well-established | Sensitive to moisture, low temp required |

| Grignard from 1-bromo-5-chloropentane + diethyl oxalate + cross-coupling | 1-bromo-5-chloropentane, Mg, diethyl oxalate, Pd catalyst | Grignard formation, ketoester synthesis, Pd-catalyzed coupling | 50-70 | Modular, higher yield possible | Multi-step, requires Pd catalyst |

| Esterification of keto acid + iodophenyl substitution | Keto acid intermediate, ethylating agent, iodophenyl reagent | Esterification, aromatic substitution | Variable | Simpler reagents | May require harsh conditions |

科学研究应用

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of Ethyl 7-(4-iodophenyl)-7-oxoheptanoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the 4-iodophenyl group can enhance its binding affinity and specificity towards certain biological targets.

相似化合物的比较

- Ethyl 7-(4-bromophenyl)-7-oxoheptanoate

- Ethyl 7-(4-chlorophenyl)-7-oxoheptanoate

- Ethyl 7-(4-fluorophenyl)-7-oxoheptanoate

Comparison: Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. Compared to its bromine, chlorine, and fluorine analogs, the iodine derivative may exhibit different pharmacokinetic properties and binding affinities, making it a valuable compound for specific applications in research and industry.

生物活性

Ethyl 7-(4-iodophenyl)-7-oxoheptanoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHIO

- CAS Number : 898777-45-2

- Molecular Weight : 364.22 g/mol

- IUPAC Name : this compound

The compound features an iodophenyl group which is significant for its biological interactions, particularly in targeting specific enzymes and receptors.

This compound exhibits several biological activities primarily through its interaction with various cellular targets:

-

Histone Deacetylase Inhibition :

- The compound has been shown to inhibit histone deacetylases (HDACs), enzymes involved in the regulation of gene expression through chromatin remodeling. HDAC inhibition can lead to increased acetylation of histones, promoting transcriptional activation of tumor suppressor genes and apoptosis in cancer cells .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs:

Table 1: Summary of Biological Activities

Case Studies

- Cancer Research :

- Quorum Sensing Inhibition :

常见问题

Basic Research Questions

Q. What are the key steps for synthesizing Ethyl 7-(4-iodophenyl)-7-oxoheptanoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via oxidation of a ketone intermediate. For example, cycloheptanone derivatives are reacted with persulfate salts in methanol/ethanol, followed by oxidation with pyridinium chlorochromate (PCC) to yield the 7-oxoheptanoate backbone . Key optimizations include:

- Maintaining an inert atmosphere (argon/nitrogen) to prevent side reactions.

- Controlling reaction temperature (typically 0–25°C) to avoid over-oxidation.

- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation of vapors (H335 hazard) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste (P273) .

- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent degradation (P233, P410) .

Q. How can researchers verify the purity of this compound, and what analytical techniques are recommended?

- Methodological Answer :

- Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95% target peak area).

- Spectroscopy :

- H/C NMR : Confirm aromatic proton environments (4-iodophenyl group) and ester carbonyl signals .

- IR Spectroscopy : Identify ketone (C=O stretch at ~1700 cm) and ester (C-O stretch at ~1250 cm) functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (expected m/z for CHIO: ~372.02) .

Advanced Research Questions

Q. How can contradictory spectroscopic data (e.g., unexpected splitting in NMR) be resolved during structural elucidation?

- Methodological Answer :

- Dynamic Effects : Consider rotational barriers or conformational isomers (e.g., hindered rotation of the 4-iodophenyl group) causing split peaks. Variable-temperature NMR can mitigate this .

- Solvent Polarity : Use deuterated DMSO or CDCl to assess solvent-induced shifts.

- Cross-Validation : Compare with computational models (DFT calculations) for predicted chemical shifts .

Q. What strategies improve the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Conduct accelerated degradation studies (e.g., 1M HCl/NaOH at 40°C for 24 hours). Monitor via HPLC to identify degradation products (e.g., hydrolysis of the ester group) .

- Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (>150°C typical for esters). Store at ≤4°C in amber vials to prevent photodegradation .

- Lyophilization : For long-term storage, lyophilize the compound and store under vacuum with desiccants (P402+P404) .

Q. How can researchers modify the compound’s structure to enhance its bioactivity while retaining the 7-oxoheptanoate core?

- Methodological Answer :

- Functional Group Interchange : Replace the 4-iodophenyl group with electron-withdrawing groups (e.g., nitro) to study electronic effects on reactivity .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid via saponification (NaOH/EtOH reflux) for salt formation or prodrug applications .

- In Silico Modeling : Use molecular docking to predict binding affinity with target enzymes (e.g., cyclooxygenase-2) before synthesizing derivatives .

属性

IUPAC Name |

ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19IO3/c1-2-19-15(18)7-5-3-4-6-14(17)12-8-10-13(16)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDPTVSXZMUVECU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645719 | |

| Record name | Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-45-2 | |

| Record name | Ethyl 7-(4-iodophenyl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645719 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。